molecular formula C14H10FNO4 B6398594 2-(4-Fluoro-3-methylphenyl)-4-nitrobenzoic acid CAS No. 1261987-74-9

2-(4-Fluoro-3-methylphenyl)-4-nitrobenzoic acid

Cat. No.: B6398594
CAS No.: 1261987-74-9
M. Wt: 275.23 g/mol
InChI Key: XPKKQZBMSZWDTP-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methyl group on the phenyl ring and a nitro group on the benzoic acid moiety

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-8-6-9(2-5-13(8)15)12-7-10(16(19)20)3-4-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKKQZBMSZWDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689324
Record name 4'-Fluoro-3'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-74-9
Record name 4'-Fluoro-3'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)-4-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 2-(4-Fluoro-3-methylphenyl)benzoic acid. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzoic acid ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-Amino-3-methylphenyl)-4-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(4-Fluoro-3-carboxyphenyl)-4-nitrobenzoic acid.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-4-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoro-3-methylphenyl)benzoic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-Fluoro-3-methylbenzoic acid: Lacks the additional phenyl ring, leading to different physical and chemical properties.

    2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid: Contains a methoxy group instead of a methyl group, which can affect its reactivity and applications.

Uniqueness

2-(4-Fluoro-3-methylphenyl)-4-nitrobenzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both fluoro and nitro groups makes it a valuable intermediate in the synthesis of complex organic molecules.

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